molecular formula C10H22O B147394 Dipentyl ether CAS No. 693-65-2

Dipentyl ether

Cat. No. B147394
CAS RN: 693-65-2
M. Wt: 158.28 g/mol
InChI Key: AOPDRZXCEAKHHW-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss dipentyl ether, they do provide insights into the behavior of similar compounds, such as diphenyl ethers, which can be used to infer some general characteristics that may be applicable to dipentyl ether. Diphenyl ethers are known for their aromatic properties and their ability to participate in various chemical reactions due to the presence of the ether functional group and the phenyl groups . Dipentyl ether, lacking the aromatic rings, would still possess the ether functional group, which is important for its reactivity and physical properties.

Synthesis Analysis

The synthesis of diphenyl ethers typically involves the reaction of phenol derivatives with halogenated compounds in the presence of a base. Although the papers do not describe the synthesis of dipentyl ether specifically, similar methods could potentially be applied, with the appropriate pentyl-containing reactants . The synthesis of related compounds, such as diphenylprolinol silyl ether, involves catalytic processes that could be adapted for the synthesis of dipentyl ether .

Molecular Structure Analysis

The molecular structure of diphenyl ethers has been studied extensively, including their interactions with other molecules like methanol and tert-butyl alcohol . These studies reveal the importance of the ether oxygen in forming hydrogen bonds and the influence of substituents on the phenyl rings. For dipentyl ether, the lack of aromatic rings would result in a more flexible and less planar structure, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Diphenyl ethers undergo various chemical reactions, such as photochemical rearrangements, which result in a variety of products depending on the reaction conditions and the substituents present on the phenyl rings . These reactions are influenced by factors such as solvent viscosity and the presence of electron-donating or withdrawing groups. Dipentyl ether may undergo similar reactions, although the specifics would depend on its exact structure and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenyl ethers have been characterized using a range of techniques, including spectroscopy and theoretical calculations . These studies provide information on the molecular interactions, stability, and reactivity of the compounds. For dipentyl ether, one could expect properties such as boiling point, solubility, and reactivity to be influenced by the length of the pentyl chains and the presence of the ether group.

Relevant Case Studies

The papers provided do not include case studies on dipentyl ether. However, the studies on diphenyl ethers and their derivatives offer insights into the behavior of ethers in general, which could be relevant when considering the environmental impact, toxicity, and potential applications of dipentyl ether .

Scientific Research Applications

Dipentyl ether is a chemical compound with the formula [CH3(CH2)4]2O . It’s also known as Amyl ether or Pentyl ether . It has a molecular weight of 158.28 . The compound has a refractive index n20/D of 1.412, a boiling point of 187-188 °C, and a density of 0.785 g/mL at 25 °C .

In terms of its applications, Dipentyl ether is often used in scientific research across various fields, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s typically used as a solvent or a reagent in these fields.

  • Dehydration of Pentan-1-ol

    • Application : Dipentyl ether is formed as one of the major products during the dehydration of pentan-1-ol .
    • Outcome : The result of this reaction is the formation of Dipentyl ether and water .
  • Binary Mixtures with Imidazole Derivatives

    • Application : Dipentyl ether has been used to compose binary mixtures with various imidazole derivatives .
    • Outcome : The solid-liquid equilibrium (SLE) of these binary mixtures have been evaluated by a dynamic method .
  • Synthesis of Organic Compounds

    • Application : Dipentyl ether can be used as a solvent in the synthesis of various organic compounds .
  • Heat Transfer Fluid

    • Application : Dipentyl ether can be used as a heat transfer fluid in a eutectic mixture with biphenyl .
    • Outcome : The use of this eutectic mixture can improve the efficiency of heat transfer in various applications due to its relatively large temperature range in the liquid state .

Safety And Hazards

Dipentyl ether is classified as an extremely flammable liquid and vapor . It may cause respiratory irritation and drowsiness or dizziness . It may be harmful if swallowed and enters airways . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-pentoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDRZXCEAKHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022105
Record name Pentyl ether
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentyl ether

CAS RN

693-65-2
Record name Pentyl ether
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Record name n-Amyl ether
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Record name Dipentyl ether
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Record name Pentane, 1,1'-oxybis-
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Record name Pentyl ether
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Record name Dipentyl ether
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Record name N-AMYL ETHER
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Synthesis routes and methods I

Procedure details

At a temperature of -78° C., 19.4 ml of t-butyl lithium (1.7M) is added to 4.0 gm of the above 3-bromo-phenol, n-pentyl ether in 50 mls tetrahydrofuran; and to this is added 3.3 ml of a freshly prepared solution of Li2CuCl3 (0.10M/THF). The mixture is stirred for 10 minutes, and then 4.35 grams of the 1-bromo-5-benzyloxy pentane are added. The reaction is allowed to warm slowly to ambient temperature over 12 hours and is then stirred an additional 24 hours before being quenched with silica gel. After removing the solvent, the mixture is chromatographed over silica gel (1:1 hexane:ether) to yield a crude mixture containing 3-(benzyloxypentyl)-phenol, n-pentyl ether. A solution of 6.0 gm of this crude mixture in ethanol is hydrogenated over 5% Pd on carbon for 5 hours. After filtering through celite and concentrating, pure 3-(5-hydroxypentyl)-phenol, n-pentyl ether is obtained as a clear oil by HPLC chromatography.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2CuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Name
3-(benzyloxypentyl)-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude mixture
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5.0 gm of 3-Bromophenol in 60 mls of dimethylformamide is added 6.0 gm of potassium carbonate followed by 4.3 ml of 1-bromopentane. This mixture is heated to 60° C. for 6 hours and then cooled to room temperature and filtered. The filtrate is diluted with ether and washed with water and brine. After drying over magnesium sulfate and concentrating, the crude oil obtained is chromatographed over silica gel, and eluted with 3:2 hexane:ether to yield 3-bromo-phenol, n-pentyl ether as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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